

characterization of Echinotocin peptide sequence

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An In-Depth Technical Guide to the Characterization of the **Echinotocin** Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinotocin is a nonapeptide (CFISNCPKGamide) identified in the sea urchin Strongylocentrotus purpuratus.[1] As the first vasopressin/oxytocin-like peptide discovered in an echinoderm, its characterization is pivotal for understanding the evolutionary history and physiological function of this neuropeptide family.[1] It has demonstrated myoactive properties, causing contractions in the tube foot and esophagus preparations of the sea urchin Echinus esculentus.[1] This technical guide provides a comprehensive overview of the essential experimental protocols required to synthesize, purify, and characterize the biological activity of **Echinotocin**, tailored for professionals in peptide research and drug development.

Peptide Sequence and Structure

The primary amino acid sequence of **Echinotocin** is Cys-Phe-Ile-Ser-Asn-Cys-Pro-Lys-Gly-NH2. It features a disulfide bridge between the two cysteine residues (Cys1 and Cys6), forming a cyclic hexapeptide ring with a tripeptide tail, a characteristic structure of the vasopressin/oxytocin superfamily.

Experimental Characterization Workflow



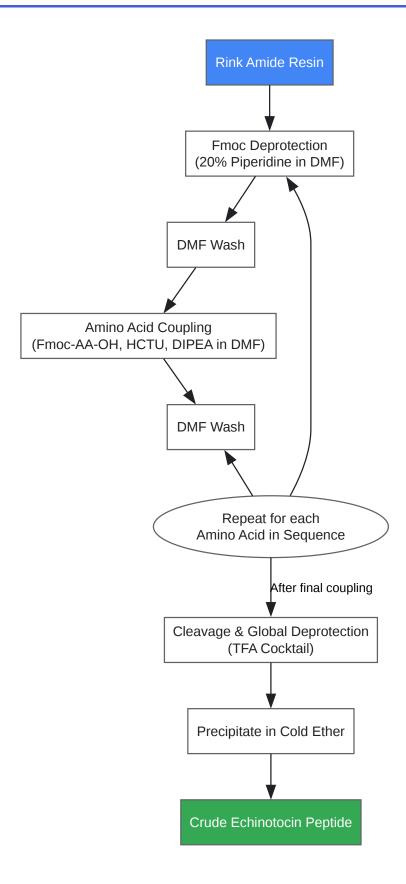
The complete characterization of **Echinotocin** involves a multi-step process, beginning with its chemical synthesis and culminating in functional assays to determine its biological activity and signaling pathway.

Caption: Overall workflow for **Echinotocin** characterization.

Peptide Synthesis and Purification Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing **Echinotocin**.[2][3] The peptide is assembled on a solid support resin, typically a Rink Amide resin to yield the C-terminal amide.[4]





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Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.



Experimental Protocol:

- Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[3]
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5]
- Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
- Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a
 coupling agent like HCTU and a base such as DIPEA in DMF. Add this solution to the resin
 and allow it to react for 1-2 hours.[5]
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Lys(Boc), Pro, Cys(Trt), Asn(Trt), Ser(tBu), Ile, Phe, Cys(Trt)).
- Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a
 cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
 for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting
 groups.[2]
- Precipitation: Precipitate the cleaved peptide by adding the TFA solution to ice-cold diethyl ether.
- Collection: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and dry under vacuum.

Peptide Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification, separating the target peptide from impurities based on hydrophobicity. [6][7]

Experimental Protocol:

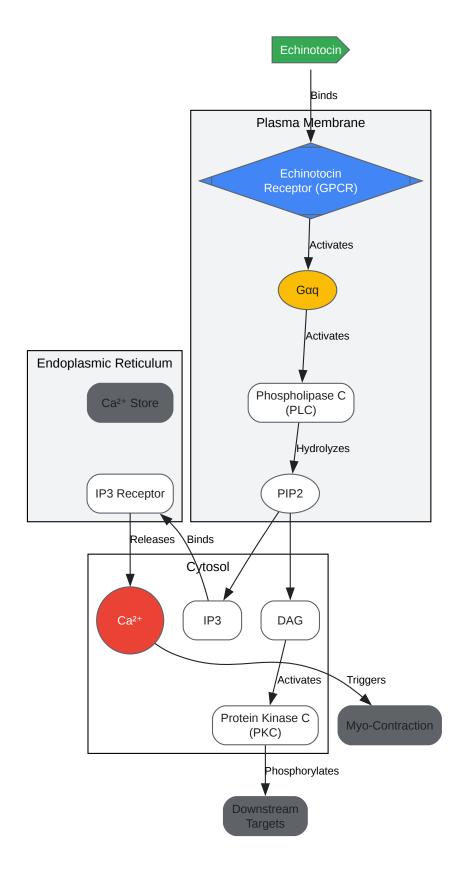


- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).[8]
- Column: Use a semi-preparative C18 column.
- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.[9]
- Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes.[9]
- Detection: Monitor the column eluent using a UV detector at 214 nm and 280 nm.[9]
- Fraction Collection: Collect fractions corresponding to the major peak, which should represent the correct peptide.
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biophysical and Functional Characterization Putative Signaling Pathway

As an oxytocin-like peptide, **Echinotocin** is hypothesized to bind to a G protein-coupled receptor (GPCR), likely coupling to the Gαq subunit. This initiates a signaling cascade through Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i), which is a hallmark of oxytocin receptor activation.[10][11]





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Caption: Hypothesized **Echinotocin** signaling pathway via $G\alpha q$ -PLC.



Quantitative Data Presentation

Clear presentation of quantitative data is essential for comparing the potency and affinity of peptides. The following tables illustrate how binding and functional data for **Echinotocin** should be structured. Note: The values presented are hypothetical examples based on published data for related oxytocin-like peptides and are for illustrative purposes only.

Table 1: Receptor Binding Affinity Binding affinity (Kd) measures the strength of the interaction between the peptide and its receptor. It is typically determined through competitive binding assays using a radiolabeled ligand. A lower Kd value indicates higher affinity.

Ligand	Receptor	Cell Line	Kd (nM)	Reference
Echinotocin	Echinotocin-R	CHO-K1	[Hypothetical Value]	-
Oxytocin	Human OTR	Myometrial Cells	1.6	[12]
L-368,899	Coyote OTR	N/A	12.4	[13]

Table 2: Functional Potency (EC50) The half-maximal effective concentration (EC50) is the concentration of a ligand that induces a response halfway between the baseline and the maximum.[14][15] It is a key measure of a drug's potency and is determined from doseresponse curves.

Ligand	Assay	Cell Line	EC50 (nM)	Reference
Echinotocin	Calcium Mobilization	HEK293	[Hypothetical Value]	-
Oxytocin Analog 1	Rat Uterotonic	N/A	pA2 = 8.68	[16]
Oxytocin Analog 2	Rat Uterotonic	N/A	pA2 = 8.31	[17]

Calcium Mobilization Assay



This functional assay measures the increase in intracellular calcium following receptor activation by **Echinotocin**.[18][19]

Experimental Protocol:

- Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the putative **Echinotocin** receptor in 96-well or 384-well black, clear-bottom plates.[19]
- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye will be loaded into the cytoplasm.[18]
- Compound Addition: Prepare serial dilutions of **Echinotocin** peptide.
- Fluorescence Reading: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for several seconds.[19]
- Injection and Measurement: Inject the different concentrations of Echinotocin into the wells
 and immediately begin recording the change in fluorescence intensity over time (typically 2-3
 minutes).[18] An increase in fluorescence corresponds to an increase in intracellular calcium.
- Data Analysis: For each concentration, determine the peak fluorescence response. Plot the
 peak response against the logarithm of the **Echinotocin** concentration to generate a doseresponse curve and calculate the EC50 value.

Conclusion

The comprehensive characterization of the **Echinotocin** peptide requires a systematic approach combining chemical synthesis, analytical purification, and robust functional assays. The protocols and workflows outlined in this guide provide a standardized framework for researchers to elucidate the biophysical properties and physiological role of this novel oxytocin-like peptide. Such characterization is fundamental for its potential application in comparative endocrinology and as a lead compound in drug discovery programs.

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